

Application Notes and Protocols for CMPO-Based Separation Processes

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Compound of Interest

Compound Name: *N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide*

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These application notes provide a comprehensive overview and detailed protocols for the separation of actinides and lanthanides using a CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide)-based process. This technique is particularly relevant for nuclear waste partitioning and radiopharmaceutical purification.

Introduction

The CMPO-based separation process is a highly effective solvent extraction or extraction chromatography technique for the selective removal of trivalent actinides and lanthanides from acidic aqueous solutions, particularly nitric acid media.[1][2][3] The process relies on the ability of CMPO to form stable complexes with these metal ions.[2] A common application of this technology is the TRUEX (TRansUranic EXtraction) process, which utilizes a solvent system composed of CMPO and a phase modifier, typically tri-n-butyl phosphate (TBP), dissolved in a hydrocarbon diluent such as n-dodecane.[1][4] This method is crucial for reducing the long-term radiotoxicity of nuclear waste and for the purification of radioisotopes used in medical applications.

Principle of Separation

The separation mechanism is based on the selective extraction of actinide and lanthanide ions from a highly acidic aqueous phase into an organic phase containing the CMPO extractant. The general equilibrium for the extraction of a trivalent metal ion (M^{3+}) can be represented as:



The forward reaction is favored at high nitric acid concentrations, leading to the transfer of the metal ions into the organic phase. The subsequent recovery of the extracted metals (stripping) is achieved by contacting the loaded organic phase with a dilute acid or a solution containing a complexing agent, which shifts the equilibrium to the left, transferring the metal ions back to the aqueous phase.

Quantitative Data: Distribution Ratios and Separation Factors

The efficiency of the separation process is quantified by the distribution ratio (D) and the separation factor (α). The distribution ratio is the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The separation factor between two metal ions is the ratio of their distribution ratios.

Table 1: Distribution Ratios (D) of Selected Actinides and Lanthanides in the TRUEX Process

Element	D (from 1 M HNO_3)	D (from 3 M HNO_3)
Am(III)	~10	~30
Pu(IV)	>100	>500
U(VI)	~10	~20
Eu(III)	~8	~25
Ce(III)	~5	~20

Data synthesized from multiple sources describing the TRUEX process.[2]

Table 2: Lanthanide/Actinide Separation Factors (α)

Separation Pair	Typical Separation Factor (α)
α (Am/Eu)	~1.2 - 1.5
α (Pu/Am)	>10

Separation factors can be influenced by the specific conditions of the process.

Experimental Protocols

Two primary methodologies are employed for CMPO-based separations: solvent extraction and extraction chromatography.

Protocol 1: Solvent Extraction via the TRUEX Process

This protocol describes a laboratory-scale batch solvent extraction for the separation of trivalent actinides and lanthanides from a simulated acidic waste solution.

Materials:

- Organic Solvent: 0.2 M CMPO + 1.2 M TBP in n-dodecane.
- Aqueous Feed: Simulated high-level waste (HLW) containing target actinides and lanthanides in 1-3 M nitric acid.
- Scrub Solution: 0.2 M HNO₃.
- Strip Solution: 0.1 M citric acid in 0.1 M nitric acid.[\[1\]](#)
- Separatory funnels or centrifuge tubes.
- Mechanical shaker or vortex mixer.
- pH meter.
- Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, alpha spectroscopy).

Procedure:

- Extraction:
 1. In a separatory funnel, combine equal volumes of the organic solvent and the aqueous feed solution (e.g., 10 mL of each).
 2. Shake vigorously for 5-10 minutes to ensure thorough mixing and mass transfer.
 3. Allow the phases to separate for at least 15 minutes. A centrifuge can be used to accelerate phase separation.
 4. Carefully separate the aqueous phase (raffinate) from the loaded organic phase.
 5. Collect a sample of the raffinate for analysis to determine the extraction efficiency.
- Scrubbing:
 1. Contact the loaded organic phase with an equal volume of the scrub solution (0.2 M HNO_3).
 2. Shake for 5 minutes and allow the phases to separate.
 3. This step removes co-extracted impurities. Discard the aqueous scrub solution.
- Stripping:
 1. Contact the scrubbed organic phase with an equal volume of the strip solution.
 2. Shake for 10-15 minutes. The complexing agent in the strip solution will back-extract the actinides and lanthanides into the aqueous phase.
 3. Allow the phases to separate and collect the aqueous strip product.
 4. The stripped organic phase can be recycled after a washing step with dilute sodium carbonate solution.
- Analysis:

1. Analyze the raffinate and the aqueous strip product to determine the concentration of the target metal ions and calculate the extraction and stripping efficiencies.

Protocol 2: Extraction Chromatography

This protocol outlines the separation of actinides and lanthanides using a pre-packed extraction chromatography column containing CMPO-impregnated resin.^{[5][6]}

Materials:

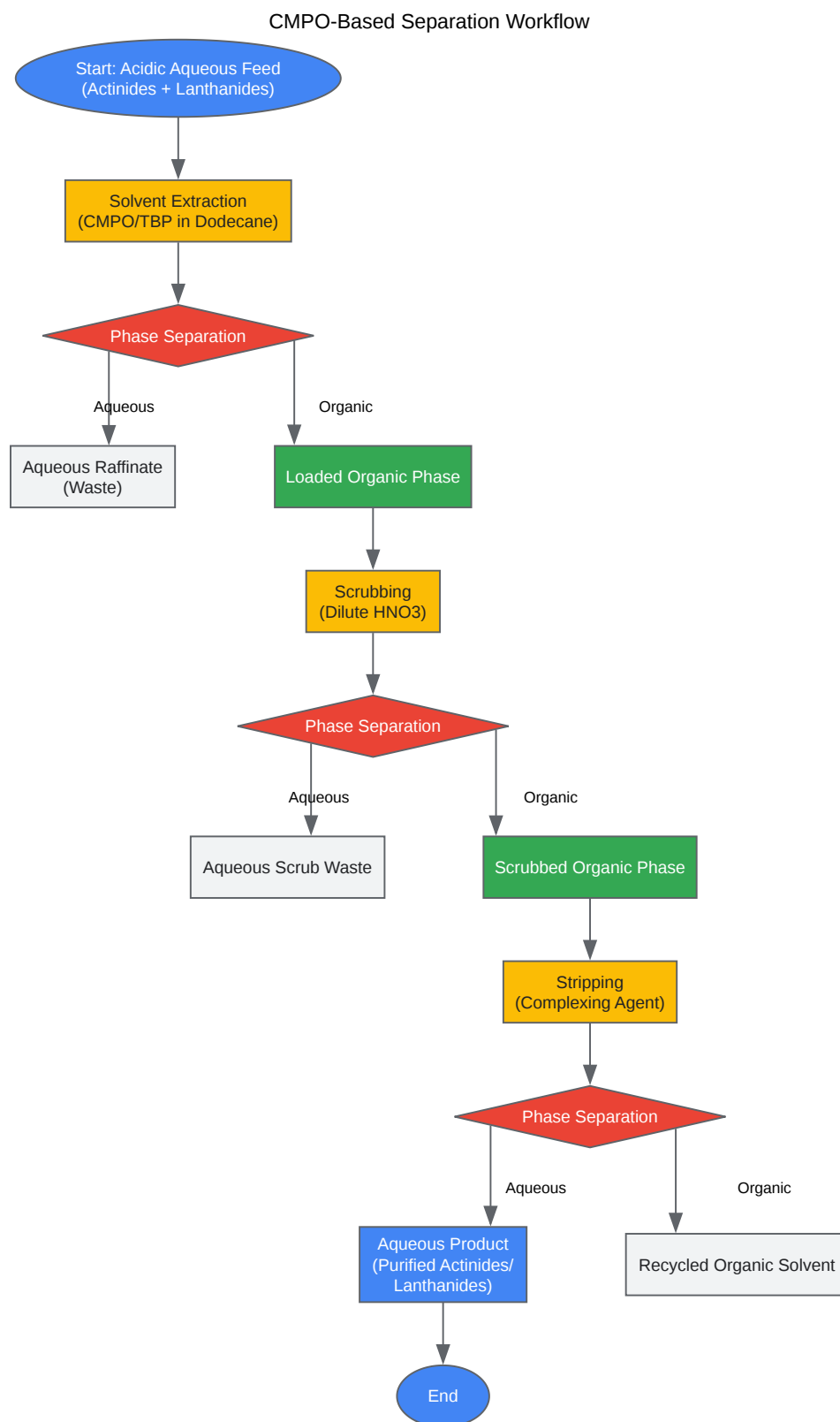
- Extraction Chromatography Column: Pre-packed column with a stationary phase of CMPO sorbed on an inert polymeric support.
- Aqueous Feed: Sample containing actinides and lanthanides in nitric acid (concentration optimized based on resin specifications, typically 1-3 M).
- Eluents:
 - Loading/Wash Solution: Nitric acid at the same concentration as the feed.
 - Stripping Eluent 1 (for Lanthanides): Dilute nitric acid (e.g., 0.1 M HNO₃).
 - Stripping Eluent 2 (for Actinides): Complexing agent solution (e.g., 0.05 M DTPA in a buffered solution).^[7]
- Peristaltic pump or syringe for sample loading and elution.
- Fraction collector.
- Analytical instrumentation for metal ion concentration determination.

Procedure:

- Column Conditioning:
 1. Equilibrate the column by passing 5-10 column volumes of the loading/wash solution through it at a controlled flow rate.
- Sample Loading:

1. Load the pre-conditioned sample onto the column at a low flow rate to ensure efficient binding of the target ions to the resin.
- Washing:
 1. Wash the column with 5-10 column volumes of the loading/wash solution to remove any non-retained impurities.
 - Elution (Stripping):
 1. Lanthanide Elution: Begin elution with the first stripping eluent (dilute HNO_3) to selectively recover the lanthanides. Collect fractions and monitor the elution profile.
 2. Actinide Elution: After the lanthanides have been eluted, switch to the second stripping eluent (complexing agent solution) to recover the more strongly retained actinides. Continue collecting fractions.
 - Analysis:
 1. Analyze the collected fractions to determine the concentration of each metal ion and construct an elution profile to assess the separation efficiency.

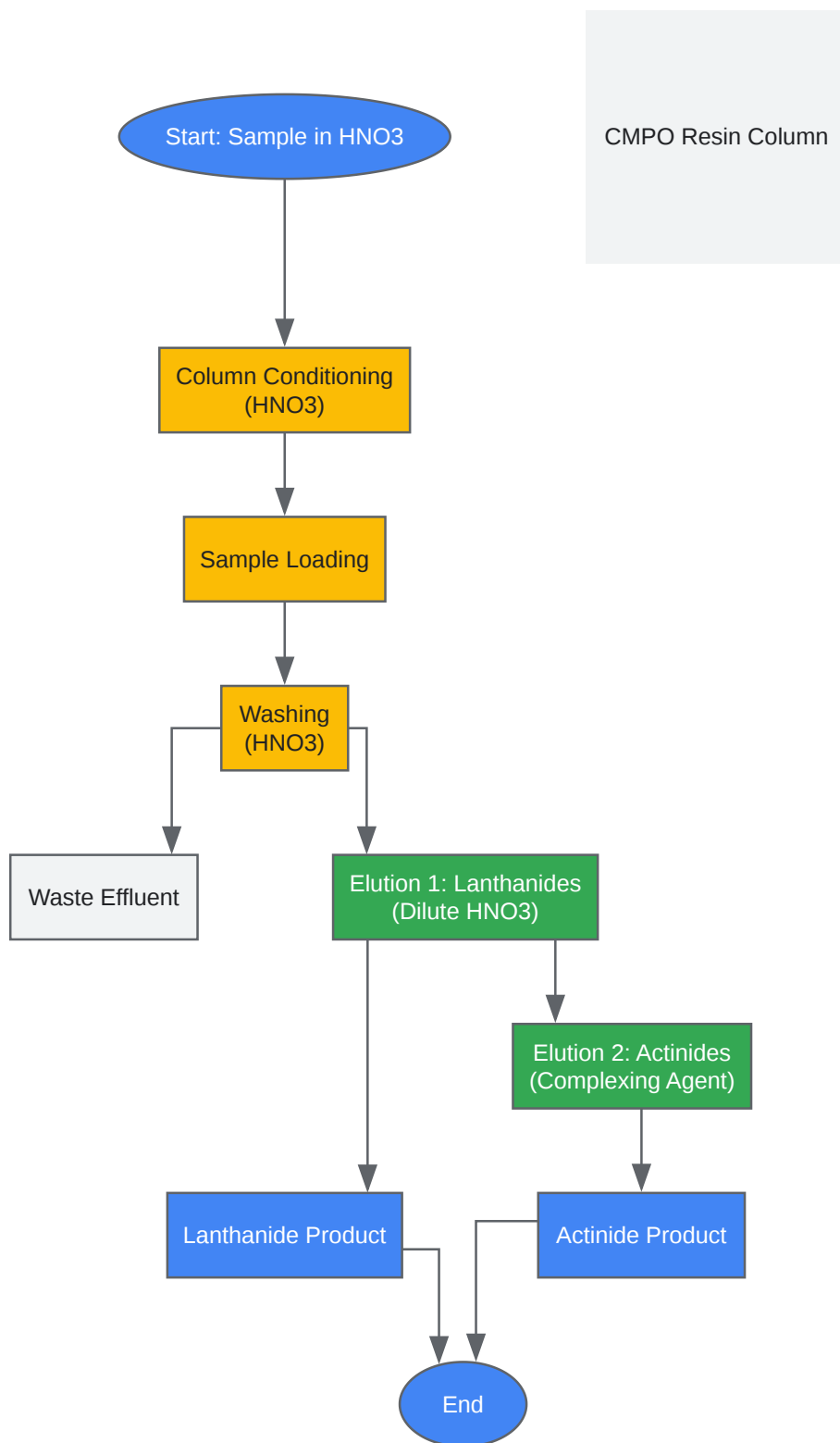
Diagrams



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Caption: Flowchart of a typical CMPO-based solvent extraction process.

CMPO Extraction Chromatography Workflow

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Caption: Workflow for CMPO-based extraction chromatography.

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